![molecular formula C19H39N3O4 B15300770 tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is characterized by the presence of tert-butyl groups and a carbamate functional group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate typically involves the reaction of tert-butyl carbamate with appropriate amines and protecting groups. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine groups. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl groups can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: This reaction involves the use of palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.
Acidic Deprotection: Common acids like trifluoroacetic acid are used to remove Boc protecting groups.
Major Products Formed
The major products formed from these reactions include deprotected amines and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc protecting group is commonly used in peptide synthesis to protect amine groups during the reaction .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate involves its ability to undergo deprotection and substitution reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine groups that can participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the additional amine groups.
tert-Butyl (4-bromobutyl)carbamate: A related compound with a bromine substituent, used in similar synthetic applications.
Uniqueness
tert-Butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate is unique due to its multiple tert-butyl and Boc-protected amine groups, making it a versatile intermediate in complex organic synthesis. Its ability to undergo multiple types of reactions and its stability under various conditions make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C19H39N3O4 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]butyl]carbamate |
InChI |
InChI=1S/C19H39N3O4/c1-18(2,3)25-16(23)20-12-8-10-14-22(7)15-11-9-13-21-17(24)26-19(4,5)6/h8-15H2,1-7H3,(H,20,23)(H,21,24) |
InChI Key |
MOUPECJLEZQJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(C)CCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


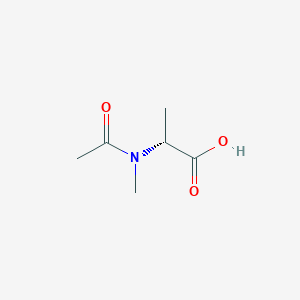
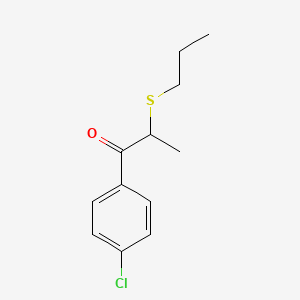
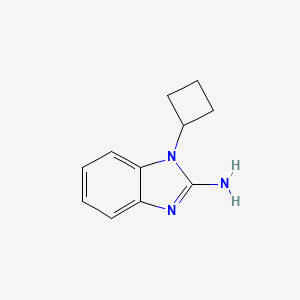
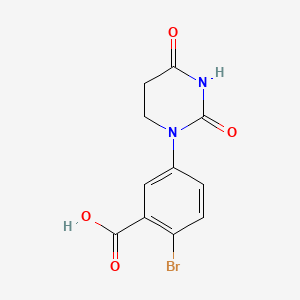
![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
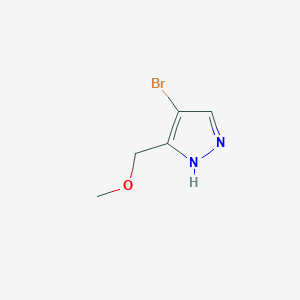
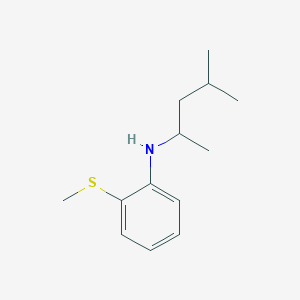
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)

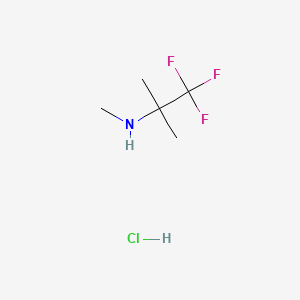
![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)
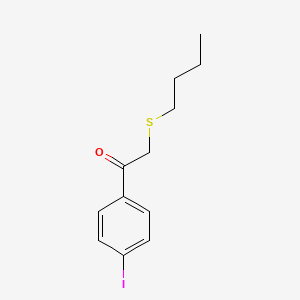
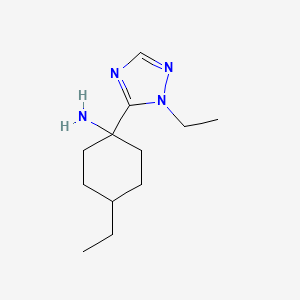
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
